N,5,6-trimethyl-1,2,4-triazin-3-amine
CAS No.: 115125-13-8
Cat. No.: VC11617759
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115125-13-8 |
|---|---|
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | N,5,6-trimethyl-1,2,4-triazin-3-amine |
| Standard InChI | InChI=1S/C6H10N4/c1-4-5(2)9-10-6(7-3)8-4/h1-3H3,(H,7,8,10) |
| Standard InChI Key | YZXPUWARDGQTTK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=NC(=N1)NC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N,5,6-Trimethyl-1,2,4-triazin-3-amine features a 1,2,4-triazine core substituted with methyl groups at the 5-, 6-, and N-positions (Figure 1). The IUPAC name reflects this substitution pattern, with the primary amine group at position 3 contributing to its reactivity. Computational analyses of its structure, derived from InChIKey YZXPUWARDGQTTK-UHFFFAOYSA-N, suggest a planar ring system with localized electron density at the amine and adjacent nitrogen atoms, facilitating nucleophilic interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 115125-13-8 |
| Molecular Formula | |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | N,5,6-Trimethyl-1,2,4-triazin-3-amine |
| SMILES | CC1=C(N=NC(=N1)NC)C |
| Purity (Commercial) | 95% |
Synthesis and Manufacturing Processes
Existing Synthetic Routes
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Nucleophilic Substitution: Reacting 3-amino-1,2,4-triazine with methylating agents (e.g., methyl iodide) under basic conditions .
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Cyclocondensation: Condensing methyl-substituted hydrazines with cyanamide derivatives, followed by oxidation .
A study on 1,6-disubstituted-1,2,4-triazin-3-ones demonstrated the utility of solid-phase synthesis using MBHA resin, Red-Al reduction, and cyclization with 1,1-carbonyldiimidazole . Adapting such methods could enable scalable production of N,5,6-trimethyl-1,2,4-triazin-3-amine, though optimization would be required to introduce methyl groups selectively.
Table 2: Hypothetical Synthesis Optimization Parameters
| Parameter | Condition |
|---|---|
| Methylation Agent | Trimethylphosphate |
| Catalyst | Pd(PPh) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by its electron-deficient triazine ring and methyl substituents. The amine group at position 3 renders it susceptible to electrophilic attack, while methyl groups enhance lipophilicity. Thermal gravimetric analysis (TGA) of similar triazines indicates decomposition temperatures above 200°C, suggesting moderate thermal stability.
Solubility and Partitioning
Experimental solubility data are lacking, but LogP calculations (e.g., XLogP3) estimate a value of 1.2, indicating moderate hydrophobicity suitable for membrane permeability in biological systems. This aligns with the enhanced bioavailability observed in methylated triazine derivatives .
Future Research Directions
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Synthetic Optimization: Develop regioselective methylation protocols to improve yield and purity.
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Biological Screening: Evaluate in vitro cytotoxicity, antimicrobial efficacy, and kinase inhibition profiles.
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Computational Modeling: Predict ADMET properties and target binding using molecular docking simulations.
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Material Science Applications: Explore use in metal-organic frameworks (MOFs) or photovoltaic devices.
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